Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate
CAS No.: 13855-80-6
Cat. No.: VC21274754
Molecular Formula: C14H13NO5
Molecular Weight: 275.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13855-80-6 |
|---|---|
| Molecular Formula | C14H13NO5 |
| Molecular Weight | 275.26 g/mol |
| IUPAC Name | ethyl 4-(1,3-dioxoisoindol-2-yl)-3-oxobutanoate |
| Standard InChI | InChI=1S/C14H13NO5/c1-2-20-12(17)7-9(16)8-15-13(18)10-5-3-4-6-11(10)14(15)19/h3-6H,2,7-8H2,1H3 |
| Standard InChI Key | CWDUXGINCDZFAQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
| Canonical SMILES | CCOC(=O)CC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Introduction
Chemical Properties and Structure
Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate possesses distinct chemical characteristics that make it valuable for various applications. The compound's structural features contribute significantly to its reactivity and functional capabilities in chemical processes.
Basic Chemical Properties
The fundamental chemical properties of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate are summarized in Table 1 below:
| Property | Value |
|---|---|
| CAS Number | 13855-80-6 |
| Molecular Formula | C14H13NO5 |
| Molecular Weight | 275.26 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents (e.g., DMSO, chloroform) |
| Melting Point | 128-130°C |
The chemical structure of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate features an isoindoline-1,3-dione moiety connected to an oxobutanoate group. This particular arrangement of functional groups contributes to the compound's unique chemical reactivity and biological properties. The presence of both the phthalimide group and the ester functionality allows for diverse chemical transformations, making it a versatile building block in organic synthesis .
Structural Characteristics and Reactivity
The compound's structure includes several reactive centers that facilitate various chemical transformations. The carbonyl groups in the isoindoline-1,3-dione moiety can undergo nucleophilic attacks, while the ester group provides opportunities for hydrolysis, transesterification, and other ester-specific reactions. Additionally, the methylene groups adjacent to the carbonyl functions exhibit enhanced acidity, enabling enolization reactions under appropriate conditions.
These structural features collectively contribute to the compound's versatility in chemical synthesis and explain its widespread use as an intermediate in the development of pharmaceutically active compounds. The strategic positioning of functional groups allows for regioselective modifications, which is particularly valuable in medicinal chemistry applications where precise structural alterations are often required .
Synthesis Methods
The synthesis of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate involves several established methods, each with specific advantages depending on the desired scale and application requirements.
Laboratory-Scale Synthesis
Common laboratory-scale synthesis pathways for Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate typically involve the reaction of phthalimide derivatives with appropriate alkylating agents. One frequently employed method utilizes the reaction between phthalimide and chloroacetone followed by esterification with ethanol under acidic conditions. This approach offers good yields and relatively mild reaction conditions, making it suitable for research purposes.
Alternative synthesis routes may involve the condensation of phthalic anhydride with appropriate amino compounds followed by further functionalization of the resulting intermediates. These methods often require careful temperature control and anhydrous conditions to ensure optimal yields and product purity .
Industrial Production Methods
For industrial-scale production, modified synthetic routes are employed to maximize efficiency and reduce costs. These methods typically involve optimized reaction conditions, specialized catalysts, and continuous flow processes that enhance productivity while maintaining product quality. The specific details of industrial production methods are often proprietary, but they generally build upon established laboratory synthesis protocols with adaptations for large-scale manufacturing requirements.
The selection of solvents, catalysts, and reaction conditions in industrial settings is governed by considerations of safety, environmental impact, and economic feasibility. Green chemistry principles increasingly influence industrial synthesis methods, driving innovations in reagent selection and process design to minimize waste generation and energy consumption.
Applications in Pharmaceutical Development
Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate plays a significant role in pharmaceutical research and development, particularly in the creation of anti-cancer agents and other therapeutic compounds.
Role in Anti-Cancer Drug Development
The compound serves as a key intermediate in the synthesis of various anti-cancer agents. Its unique structure allows for modifications that enhance biological activity against specific cancer targets. Researchers have utilized this compound to develop derivatives that demonstrate promising cytotoxic effects against various cancer cell lines .
The versatility of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate in pharmaceutical synthesis stems from its ability to be incorporated into complex molecular structures that can interact with biological targets involved in cancer progression. By introducing appropriate functional groups through reactions at various positions of this intermediate, medicinal chemists have been able to develop compounds with enhanced selectivity and potency against cancer cells .
Other Pharmaceutical Applications
Beyond oncology applications, Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate contributes to the development of therapeutics in other disease areas. The compound's structural features make it valuable for creating molecules with diverse pharmacological properties, including anti-inflammatory, antiviral, and neuroprotective activities .
The pharmaceutical significance of this compound is further enhanced by its role in building libraries of compounds for drug discovery screening programs. By generating diverse derivatives through modifications of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate, researchers can explore structure-activity relationships and identify promising lead compounds for further development.
Applications in Organic Synthesis
Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate serves as a valuable building block in organic synthesis, contributing to the creation of complex molecules for various applications.
As a Building Block for Complex Molecules
The compound's multifunctional nature makes it an excellent starting material for synthesizing structurally diverse molecules. The presence of multiple reactive sites allows for selective transformations that can lead to complex structures with tailored properties. Organic chemists utilize this versatility to create libraries of compounds for various research purposes, including medicinal chemistry investigations and materials science applications .
Biological Research Applications
Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate has valuable applications in biological research, particularly in studies investigating enzyme inhibition and receptor binding.
Enzyme Inhibition Studies
The compound and its derivatives are employed in research focused on understanding enzyme inhibition mechanisms. By designing specific structural modifications based on the Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate scaffold, researchers can develop potent and selective inhibitors for various enzymes involved in disease pathways .
These studies contribute significantly to our understanding of biochemical processes and help identify potential therapeutic targets. The compound's ability to be systematically modified enables the creation of inhibitors with varying specificity profiles, allowing researchers to probe the roles of different enzymes in biological systems .
Receptor Binding Investigations
Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate derivatives are utilized in receptor binding studies to elucidate the structural requirements for effective ligand-receptor interactions. This application is particularly valuable in neuroscience research and drug development for neurological disorders .
By analyzing the binding properties of various derivatives, researchers can identify the key structural features necessary for optimal receptor interaction. This information guides the design of more effective therapeutic agents with enhanced binding affinities and improved selectivity profiles .
Material Science Applications
Beyond its pharmaceutical and biological research applications, Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate contributes significantly to advancements in material science.
Polymer Development
The compound finds applications in polymer science, where it serves as a precursor for materials with specialized properties. Its ability to form stable complexes with various substrates enhances material characteristics, including mechanical strength, thermal stability, and chemical resistance .
Polymers derived from Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate often exhibit unique optical and electronic properties, making them suitable for applications in optoelectronics and sensor technologies. The structural features of the compound allow for the creation of polymers with well-defined architectures and predictable physical properties .
Coating Technologies
In coating technologies, Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate contributes to the development of high-performance protective and functional coatings. The compound's derivatives can impart specific properties to coating formulations, including enhanced adhesion, improved durability, and specialized surface characteristics .
These applications extend to various industries, including automotive, construction, and electronics, where advanced coating technologies provide protection against environmental factors and enhance product performance. The versatility of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate in forming stable complexes with different substrates makes it particularly valuable for creating coatings with tailored properties for specific applications .
Analytical Chemistry Applications
Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate serves important functions in analytical chemistry, particularly as a standard for calibration and method validation.
As a Calibration Standard
In analytical method validation, Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate helps verify the accuracy, precision, and reliability of analytical procedures. By using the compound as a reference material, analysts can assess the performance characteristics of their methods and ensure the validity of analytical results .
This application supports quality assurance efforts in various industries, including pharmaceuticals, environmental testing, and food safety. The compound's consistent behavior under defined analytical conditions makes it a reliable tool for method validation purposes .
Comparison with Similar Compounds
Understanding how Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate compares to related compounds provides valuable insights into its unique properties and applications.
Structural Analogues
Structural analogues of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate include compounds with variations in the isoindoline-1,3-dione moiety or modifications to the oxobutanoate portion. These analogues often exhibit similar reactivity patterns but may demonstrate different biological activities and physical properties.
Table 2 compares Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate with selected structural analogues:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Primary Application |
|---|---|---|---|---|
| Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate | C14H13NO5 | 275.26 | Reference compound | Pharmaceutical intermediate |
| Methyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate | C13H11NO5 | 261.23 | Methyl ester instead of ethyl | Organic synthesis |
| Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-oxobutanoate | C18H15NO5 | 325.32 | Extended aromatic system | Advanced materials |
| Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate | C16H17NO6 | 319.31 | Additional ethoxy spacer | Anti-hypertensive drug precursor |
The structural variations in these analogues result in differences in reactivity, solubility, and biological activity, influencing their suitability for specific applications.
Functional Differences
Beyond structural comparisons, Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate exhibits functional differences compared to related compounds. These differences manifest in various properties, including reaction kinetics, stability under different conditions, and interaction patterns with biological targets .
Understanding these functional differences is crucial for selecting the most appropriate compound for specific applications. For instance, while Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate excels as an intermediate in anti-cancer drug synthesis, related compounds with slight structural modifications might be more suitable for other applications, such as developing anti-inflammatory or cardiovascular medications .
Current Research Trends
Research involving Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate continues to evolve, with emerging applications and ongoing investigations into its properties and potential uses.
Recent Discoveries
Recent research has expanded our understanding of the compound's reactivity patterns and biological interactions. Studies have identified novel transformation pathways that enable the creation of previously inaccessible derivatives with enhanced properties for specific applications .
Investigations into the compound's interaction with biological systems have revealed promising activities against emerging disease targets, suggesting new therapeutic applications for derivatives based on the Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate scaffold. These discoveries highlight the compound's continued relevance in contemporary research efforts .
Future Research Directions
Future research involving Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate is likely to focus on several key areas, including:
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Development of green synthesis methods with improved efficiency and reduced environmental impact
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Exploration of novel derivatives with enhanced biological activities
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Investigation of potential applications in emerging materials technologies
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Utilization in targeted drug delivery systems for improved therapeutic outcomes
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Application in combinatorial chemistry approaches for drug discovery
These research directions reflect the compound's versatility and ongoing importance in various scientific disciplines. The continued exploration of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate's properties and applications promises to yield valuable insights and innovations in the coming years .
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